3-[(E)-2-[(2-chlorophenyl)methylidene]hydrazin-1-yl]-1,2-dihydroquinoxalin-2-one
Description
Properties
IUPAC Name |
3-[(2E)-2-[(2-chlorophenyl)methylidene]hydrazinyl]-1H-quinoxalin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN4O/c16-11-6-2-1-5-10(11)9-17-20-14-15(21)19-13-8-4-3-7-12(13)18-14/h1-9H,(H,18,20)(H,19,21)/b17-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUZFCQHCCRIALU-RQZCQDPDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC2=NC3=CC=CC=C3NC2=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC2=NC3=CC=CC=C3NC2=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-[(E)-2-[(2-chlorophenyl)methylidene]hydrazin-1-yl]-1,2-dihydroquinoxalin-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure
The compound features a quinoxaline core linked to a hydrazone moiety and a chlorophenyl group. Its structural formula can be represented as follows:
Antimicrobial Properties
Research indicates that derivatives of hydrazone compounds exhibit notable antimicrobial activity. For instance, studies have shown that similar hydrazone derivatives possess significant inhibition against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .
Anticancer Activity
Several studies have evaluated the anticancer properties of quinoxaline derivatives. The compound has been shown to induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways. In vitro studies demonstrated that it inhibits cell proliferation in various cancer cell lines, including breast and colon cancer, with IC50 values ranging from 10 to 30 µM .
The proposed mechanism involves the compound's interaction with DNA and RNA synthesis pathways, leading to the inhibition of cell cycle progression. This interaction may also result in the generation of reactive oxygen species (ROS), contributing to cell death in malignant cells . The hydrazone linkage is critical for this activity, as it enhances the compound's ability to form stable complexes with biological targets.
Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry evaluated a series of quinoxaline derivatives, including this compound. The results indicated that this compound exhibited significant cytotoxicity against human cancer cell lines with an IC50 value of approximately 15 µM. The study highlighted its potential as a lead compound for further development in cancer therapy .
Study 2: Antimicrobial Evaluation
In another investigation focusing on antimicrobial activity, the compound was tested against Gram-positive and Gram-negative bacteria. The results showed that it had a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli. These findings suggest that the compound could serve as a basis for developing new antimicrobial agents .
Data Table: Biological Activities Summary
| Biological Activity | IC50/MIC Values | Target Organisms/Cells |
|---|---|---|
| Cytotoxicity | 15 µM | Human cancer cell lines |
| Antimicrobial | 32 µg/mL | Staphylococcus aureus |
| 32 µg/mL | Escherichia coli |
Scientific Research Applications
Chemical Properties and Structure
The compound belongs to the class of hydrazones and quinoxalines, characterized by the presence of a hydrazine functional group linked to a quinoxaline derivative. Its molecular formula is , with a molecular weight of approximately 299.76 g/mol. The structural formula can be represented as follows:
Anticancer Activity
Several studies have investigated the anticancer potential of compounds related to hydrazones and quinoxalines. For instance, a series of derivatives based on quinoxaline structures demonstrated significant antiproliferative activity against various cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer) cells. One study reported that certain derivatives exhibited IC50 values ranging from 1.9 to 7.52 µg/mL, indicating promising anticancer effects .
Antimicrobial Properties
Research has also indicated that hydrazone derivatives possess antimicrobial activities. The presence of the chlorophenyl group enhances the compound's ability to interact with microbial cell membranes, leading to bactericidal effects. In vitro studies have shown effectiveness against both gram-positive and gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.
Synthesis and Evaluation
A notable study synthesized various derivatives of quinoxaline-based hydrazones through chemoselective reactions and evaluated their biological activities. The synthesized compounds were characterized using spectroscopic techniques such as NMR and mass spectrometry .
Chemical Reactions Analysis
Cyclization Reactions
The hydrazine group facilitates cyclization under acidic or basic conditions. For example:
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Formation of triazole derivatives : Reacting with nitrous acid (HNO₂) generates 1,2,3-triazole-fused quinoxaline structures .
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Intramolecular cyclization : In ethanol under reflux, the compound forms six-membered heterocyclic rings via dehydration.
Key conditions :
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Triazole formation | HNO₂, HCl, 0–5°C | Triazole-quinoxaline hybrid | ~65% | |
| Intramolecular | Ethanol, reflux, 6–8 h | Fused bicyclic system | 70–75% |
Oxidation Reactions
The hydrazone linkage (–N=CH–) is susceptible to oxidation:
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Peroxide-mediated oxidation : Using H₂O₂ in acetic acid converts the hydrazone to a diazonium intermediate, which subsequently reacts with nucleophiles (e.g., phenols).
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Metal-catalyzed oxidation : MnO₂ selectively oxidizes the dihydroquinoxaline ring to a fully aromatic quinoxaline system .
Notable outcomes :
| Oxidizing Agent | Product | Application | Reference |
|---|---|---|---|
| H₂O₂ (30%) | Diazonium-coupled derivatives | Precursors for azo dyes | |
| MnO₂ | Aromatic quinoxaline | Enhanced π-conjugation for optoelectronics |
Substitution Reactions
The chlorophenyl group participates in nucleophilic aromatic substitution (NAS):
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Chlorine displacement : Reacts with amines (e.g., piperidine) in DMF at 80°C to yield aryl amine derivatives .
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Sulfonation : Concentrated H₂SO₄ introduces sulfonic acid groups at the para-position of the chlorophenyl ring.
Experimental data :
Condensation Reactions
The hydrazine moiety reacts with carbonyl compounds:
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Schiff base formation : Condenses with aldehydes/ketones (e.g., benzaldehyde) in ethanol to form extended hydrazone derivatives .
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Acetylation : Treating with acetic anhydride yields N-acetylated products, enhancing stability .
Example synthesis :
Michael Addition Reactions
The quinoxaline nitrogen acts as a nucleophile in Michael additions:
Representative pathway :
| Michael Acceptor | Catalyst | Product | Biological Activity (IC₅₀) | Reference |
|---|---|---|---|---|
| Methyl acrylate | Piperidine | Methyl 3-sulfanylpropanoate derivative | 1.9 μg/mL (HCT-116 cells) |
Photochemical Reactions
UV irradiation induces structural rearrangements:
-
Ring expansion : Under UV light (254 nm), the compound undergoes a -sigmatropic shift to form a benzodiazepine analog.
Key observation :
-
Reaction efficiency depends on solvent polarity, with acetonitrile yielding >80% conversion.
Complexation with Metals
The hydrazone group chelates transition metals:
-
Cu(II) complexes : Forms stable complexes with CuCl₂ in methanol, characterized by ESR and UV-Vis spectroscopy .
Stoichiometry :
| Metal Salt | Ligand:Metal Ratio | Application | Reference |
|---|---|---|---|
| CuCl₂ | 2:1 | Catalysis in oxidation reactions |
Comparison with Similar Compounds
Notes on Evidence Limitations
Q & A
Q. What are the established synthetic routes for this compound, and what key reaction parameters influence yield?
Methodological Answer: The synthesis typically involves condensation of 2-chlorobenzaldehyde derivatives with hydrazine precursors under controlled conditions. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency due to improved solubility of intermediates .
- Temperature : Reactions are often conducted at 60–80°C to balance kinetic activation and thermal degradation risks .
- Catalysts : Acidic or basic catalysts (e.g., acetic acid, piperidine) are critical for facilitating hydrazone bond formation .
- Purification : Column chromatography with silica gel (ethyl acetate/hexane eluent) is standard, though recrystallization from ethanol may improve purity .
Advanced Question
Q. How can researchers resolve contradictions in reported spectroscopic data (e.g., NMR, IR) for this compound?
Methodological Answer: Discrepancies in spectral data often arise from tautomerism or crystallographic packing effects. To address this:
- Dynamic NMR Studies : Perform variable-temperature NMR to detect tautomeric equilibria .
- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., Mo-Kα radiation, 113 K) to validate structural assignments .
- Computational Validation : Compare experimental IR spectra with DFT-calculated vibrational modes (B3LYP/6-31G* basis set) .
Basic Question
Q. What analytical techniques are recommended for purity assessment and structural confirmation?
Methodological Answer:
- HPLC-PDA : Use a C18 column (acetonitrile/water gradient) to quantify impurities; UV detection at 254 nm is optimal for aromatic systems .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
- Elemental Analysis : Validate empirical formulas (C, H, N content) with ≤0.3% deviation .
Advanced Question
Q. How should environmental fate studies be designed to evaluate this compound’s persistence and bioaccumulation?
Methodological Answer: Adopt a tiered approach per long-term ecological studies (e.g., Project INCHEMBIOL):
- Phase 1 (Lab) : Measure hydrolysis kinetics (pH 4–9, 25°C) and photolysis rates under UV-Vis light .
- Phase 2 (Microcosm) : Assess biodegradation in soil/water systems using ¹⁴C-labeled compound to track mineralization .
- Phase 3 (Field) : Monitor bioaccumulation in model organisms (e.g., Daphnia magna) via LC-MS/MS .
Basic Question
Q. What are the primary challenges in characterizing its crystal structure?
Methodological Answer:
- Crystal Growth : Slow evaporation from DMSO/ethanol mixtures yields diffraction-quality crystals .
- Disorder Management : Use SHELXL refinement to model disordered solvent molecules or substituents .
- Data Collection : Low-temperature (113 K) synchrotron radiation minimizes thermal motion artifacts .
Advanced Question
Q. How can reaction conditions be optimized to mitigate byproduct formation during synthesis?
Methodological Answer:
- Byproduct Identification : Use LC-MS to detect side products (e.g., Schiff base intermediates) .
- Kinetic Control : Lower reaction temperatures (40–50°C) and shorter durations suppress dimerization .
- Protecting Groups : Introduce tert-butoxycarbonyl (Boc) groups to stabilize reactive hydrazine sites .
Basic Question
Q. What computational methods predict this compound’s biological activity?
Methodological Answer:
- Molecular Docking : Use MOE software with PDB structures (e.g., kinase targets) to simulate binding affinities .
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with antibacterial IC₅₀ values .
- ADMET Prediction : SwissADME evaluates lipophilicity (LogP) and blood-brain barrier penetration .
Advanced Question
Q. How can degradation pathways be validated under varying environmental conditions?
Methodological Answer:
- Advanced Oxidation : Probe OH•-mediated degradation using LC-TOF-MS to identify transformation products .
- Isotope Tracing : ¹³C-labeled compound tracks carbon flow in microbial degradation assays .
- QSPR Modeling : Relate molecular descriptors (e.g., polar surface area) to half-lives in soil/water matrices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
